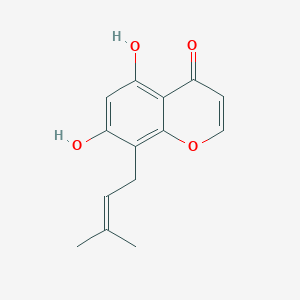

Eriosematin A

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Eriosematin A typically involves the extraction of the compound from plant sources using organic solvents such as ethanol or methanol. The process includes several steps:

Extraction: The roots of Eriosema species are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) can be employed to enhance the yield and purity of the compound .

化学反応の分析

Types of Reactions: Eriosematin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted flavonoid derivatives.

科学的研究の応用

Chemistry: Used as a reference compound in the study of prenylated flavonoids and their chemical properties.

Biology: Investigated for its antioxidant and anti-inflammatory activities, which can be beneficial in treating oxidative stress-related conditions.

Medicine: Potential therapeutic applications in the treatment of inflammatory diseases, cancer, and microbial infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

作用機序

Eriosematin A exerts its effects through various molecular mechanisms:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Molecular Targets: The compound targets key signaling pathways involved in oxidative stress and inflammation, including the nuclear factor kappa B (NF-κB) pathway

類似化合物との比較

Eriosematin A is unique among prenylated flavonoids due to its specific structural features and biological activities. Similar compounds include:

Eriosematin E: Another prenylated flavonoid with similar antioxidant and anti-inflammatory properties.

Genistein: A well-known isoflavone with antioxidant and anticancer activities.

Lupinalbin A: A flavonoid with potential anti-inflammatory and antimicrobial properties.

This compound stands out due to its unique combination of prenylation and flavonoid structure, which contributes to its distinct pharmacological profile .

生物活性

Eriosematin A is a compound derived from the Eriosema genus, particularly noted for its biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Overview of this compound

This compound is a prenylated flavanone isolated from plants in the Eriosema genus, which are traditionally used in various cultures for medicinal purposes. The compound has garnered attention due to its reported biological activities, including antidiarrheal, antimicrobial, and antioxidant properties.

Biological Activities

1. Antidiarrheal Activity

Research indicates that this compound exhibits significant antidiarrheal effects. In studies involving animal models, the compound demonstrated a dose-dependent reduction in diarrhea induced by various agents:

- Castor Oil-Induced Diarrhea : At doses of 2.5 mg/kg to 10 mg/kg, this compound significantly reduced the frequency of diarrhea and improved stool consistency.

- Mechanism of Action : The antidiarrheal effect is attributed to its antisecretory and antioxidant activities, which help restore electrolyte balance and reduce intestinal fluid accumulation (results from studies on related compounds such as Eriosematin E) .

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Study 1 | Castor Oil-induced diarrhea | 10 | 69.43% protection from diarrhea |

| Study 2 | EPEC-induced diarrhea | 5-10 | Significant reduction in stool water content |

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

- Shigella flexneri : Molecular docking studies suggest that this compound can inhibit protease activity in pathogenic bacteria, thereby preventing epithelial barrier disruption .

- Escherichia coli : In vitro studies indicate that the compound reduces bacterial load and improves intestinal health by modulating inflammatory responses .

Case Studies

Case Study 1: Antidiarrheal Mechanism Evaluation

In a study evaluating the effects of Eriosematin E (a closely related compound), it was found that treatment with doses of 10 mg/kg significantly restored altered antioxidant levels and pro-inflammatory cytokines in rats subjected to Shigella-induced diarrhea. Histopathological examinations confirmed tissue protection and reduced inflammation .

Case Study 2: Efficacy Against Enteropathogenic E. coli

Another investigation assessed the impact of Eriosematin E on EPEC-induced diarrhea. The study revealed that at higher doses, there was a marked decrease in stool water content and bacterial density, alongside improvements in biochemical parameters indicative of intestinal health .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound enhances antioxidant enzyme levels (e.g., superoxide dismutase) while reducing oxidative stress markers.

- Electrolyte Regulation : By reactivating Na+/K+-ATPase activity, this compound helps maintain electrolyte balance during diarrheal episodes .

- Anti-inflammatory Effects : It modulates pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to reduced intestinal inflammation .

特性

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8(2)3-4-9-11(16)7-12(17)13-10(15)5-6-18-14(9)13/h3,5-7,16-17H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSPUXNQUUIUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the traditional use of Eriosema chinense Vogel and what compound contributes to its medicinal properties?

A1: The roots of Eriosema chinense Vogel are traditionally used by tribal communities in Meghalaya, India to treat diarrhea. [] Research suggests that Eriosematin E, a flavonoid present in the plant, is a key contributor to its antidiarrheal properties. [, , ]

Q2: How effective is Eriosematin E against different types of diarrhea-causing Escherichia coli?

A2: In silico studies using molecular docking simulations suggest that Eriosematin E shows varying degrees of effectiveness against different diarrhoeagenic E. coli strains. It exhibits the highest efficacy against enteropathogenic E. coli (EPEC), followed by enteroaggregative E. coli (EAEC) and enterotoxigenic E. coli (ETEC). [] Moderate effects were observed against uropathogenic E. coli (UPEC) and enterohaemorrhagic E. coli (EHEC). []

Q3: What is the mechanism of action of Eriosematin E in treating diarrhea?

A3: While the exact mechanism is still under investigation, research suggests that Eriosematin E may exert its antidiarrheal effects through multiple pathways:

- Inhibition of Intestinal Secretion: Eriosematin E might reduce fluid secretion in the intestines, a common characteristic of diarrhea. []

- Reduction of Nitric Oxide Production: Excessive nitric oxide contributes to diarrhea. Eriosematin E might help regulate nitric oxide levels in the gut. []

- Reactivation of Na+/K+-ATPase: This enzyme is crucial for maintaining electrolyte balance in the gut. Eriosematin E might help restore its activity, potentially alleviating diarrhea. []

Q4: What are the potential benefits of Eriosematin E in treating EPEC-induced diarrhea?

A4: Studies demonstrate that Eriosematin E can effectively reduce the severity of EPEC-induced diarrhea. It achieves this by: []

Q5: Are there any analytical methods used to quantify Eriosematin E?

A5: Yes, researchers have successfully used High-Performance Liquid Chromatography (HPLC) to standardize extracts of Eriosema chinense Vogel and quantify their Eriosematin E content. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。